3-(((Benzyloxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid
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Overview
Description
3-(((Benzyloxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is a significant organic compound used extensively in various research and industrial applications. This compound, part of the amino acid derivatives family, showcases unique properties making it invaluable for scientific exploration.
Synthetic Routes and Reaction Conditions:
Formation of Benzyloxycarbonyl Chloride (Cbz-Cl): This step involves the reaction of benzyl alcohol with phosgene, leading to the formation of Cbz-Cl, an important intermediate for further steps.
Reaction with Amino Acid: The next step includes the protection of amino acids like alanine or glycine using Cbz-Cl in the presence of a base such as sodium bicarbonate or triethylamine, leading to the formation of Cbz-protected amino acids.
Chlorobenzyl Substitution: 4-chlorobenzyl bromide or chloride is then used to react with the intermediate, typically through nucleophilic substitution reactions under basic conditions, forming the desired product.
Industrial Production Methods: Scaling the production of this compound involves:
Batch Processing: Utilizing the above synthetic routes in controlled batch reactors.
Continuous Flow Production: Streamlining the synthesis using continuous flow reactors ensures higher yield and purity, crucial for industrial applications.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation, resulting in the formation of benzoic acid derivatives.
Reduction: Reduction of the benzyloxy group could potentially lead to the formation of benzylamine derivatives.
Substitution Reactions: Various nucleophilic or electrophilic substitutions can be performed on the chlorobenzyl moiety.
Common Reagents and Conditions:
Oxidation Reagents: Chromium trioxide, potassium permanganate.
Reduction Reagents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate for nucleophilic substitution.
Major Products Formed:
Benzoic Acid Derivatives: From oxidation.
Benzylamine Derivatives: From reduction.
Substituted Benzyl Compounds: From various substitutions.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is widely used across multiple disciplines:
Chemistry: As a versatile intermediate for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a building block in the development of pharmaceuticals, particularly protease inhibitors.
Industry: In the production of specialized polymers and coatings.
Mechanism of Action
The compound exerts its effects through various pathways:
Protease Inhibition: The benzyloxycarbonyl group (Cbz) provides steric hindrance, inhibiting protease enzymes, crucial in numerous biological processes.
Interaction with Receptors: The 4-chlorobenzyl group enhances binding affinity towards specific biological targets, modulating their activity.
Comparison with Similar Compounds
3-(((Benzyloxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid stands out due to its unique combination of the benzyloxycarbonyl and chlorobenzyl groups. Similar compounds include:
N-Benzyloxycarbonyl-L-phenylalanine: Lacks the chlorobenzyl group, making it less potent in certain biological activities.
N-Benzyloxycarbonyl-4-chlorobenzylamine: Lacks the amino acid moiety, reducing its versatility in synthetic applications.
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Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c19-16-8-6-13(7-9-16)10-15(17(21)22)11-20-18(23)24-12-14-4-2-1-3-5-14/h1-9,15H,10-12H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYCEABGKAGIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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